molecular formula C7H6N2S B13001667 Benzo[d]isothiazol-4-amine

Benzo[d]isothiazol-4-amine

Cat. No.: B13001667
M. Wt: 150.20 g/mol
InChI Key: CFNZYGDNGYRCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]isothiazol-4-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique arrangement of atoms in this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-4-amine can be achieved through several methods. One common approach involves the cyclization of o-aminothiophenol with chloroacetonitrile under basic conditions. Another method includes the reaction of 2-aminobenzenethiol with chloroacetonitrile in the presence of a base, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Copper-Catalyzed Cyclization

  • Mechanism : Copper(I) or copper(II) catalysts facilitate C–S/N–S bond formation. For example, 2-halobenzamides react with sulfur sources (e.g., elemental sulfur, CS₂) under copper catalysis to form benzo[d]isothiazolones, which can be further functionalized .

  • Example :

    • Starting with 2-iodobenzamides and elemental sulfur, copper(I) chloride catalyzes cyclization to form benzo[d]isothiazolones. Subsequent substitution (e.g., with ammonia) introduces the amine group .

    • Conditions : CuCl, Ag₂O (oxidant), TBAI (additive), DCM, 90°C .

    • Yield : Up to 85% for aryl-substituted derivatives .

Cobalt-Catalyzed Oxidative N–S Bond Formation

  • Method : Cobalt phthalocyanine-tetrasodium sulfonate (CoPcS) in aqueous medium enables cyclization of 2-mercapto-N-substituted benzamides. The reaction is sustainable, with catalyst recycling .

  • Conditions : CoPcS, O₂ atmosphere, water .

  • Yield : Broad substrate scope with high yields (not quantified) .

Nickel-Catalyzed C–H Activation

  • Approach : Nickel(II) trifluoromethanesulfonate promotes direct C–H activation and cyclization. This method enables access to diverse benzo[d]isothiazolones, including heteroaryl derivatives .

  • Conditions : Ni(OTf)₂, 1,2-bis(diphenylphosphino)ethane (bipy), DMF, 100°C .

  • Yield : Moderate to high yields, depending on substituents .

Halogenation Followed by Substitution

  • Strategy : Halogenation (e.g., iodination) of benzo[d]isothiazol-3-amine derivatives, followed by nucleophilic substitution with ammonia or amines.

  • Conditions : NBS (N-bromosuccinimide) or HI, NaI, followed by NH₃.

Reaction Pathways of Benzo[d]isothiazol-4-amine

The compound undergoes substitution, cross-coupling, and oxidative transformations , depending on its substituents:

Nucleophilic Substitution

  • Reactivity : The amine group at position 4 can participate in alkylation, acylation, or coupling reactions. For example:

    • Reaction with α,ω-dibromoalkanes for alkylation .

    • Substitution with benzylamines or chlorobenzylamines under basic conditions .

Cross-Coupling Reactions

  • Applications : If the compound contains halogen substituents (e.g., iodine), it can undergo Suzuki, Buchwald-Hartwig, or Ullmann-type couplings. For example:

    • Copper-catalyzed Ullmann coupling with thiophenols or amines to form benzodithioles .

    • Conditions : CuI, Cs₂CO₃, DMSO, 80°C .

Oxidative Ring Expansion

  • Transformation : In the presence of halide acids (e.g., HI, HCl) and sulfur sources (e.g., Selectfluor), benzo[d]isothiazolones can undergo ring expansion to form six-membered heterocycles like 2,3-dihydrobenzothiazin-4-ones .

  • Example : Reaction with HI and NaI expands the isothiazole ring to a thiazinone structure .

Copper-Catalyzed Cyclization

  • C–H Activation : Copper facilitates C–H activation in benzamides.

  • Sulfur Insertion : CS₂ or S₈ inserts into the Cu–C bond, forming intermediates.

  • Reductive Elimination : Cyclization and elimination yield benzo[d]isothiazolones .

Oxidative N–S Bond Formation

  • Oxidative Coupling : Cobalt catalyzes N–S bond formation via C–H activation.

  • Aqueous Medium : Facilitates product precipitation and catalyst recycling .

Scientific Research Applications

Medicinal Chemistry

1. Antipsychotic Drugs
Benzo[d]isothiazol-4-amine derivatives are integral components of several antipsychotic medications. For example, drugs like ziprasidone and lurasidone incorporate this compound into their structure, which contributes to their pharmacological properties. These medications are primarily used to treat schizophrenia and bipolar disorder, demonstrating the therapeutic potential of this compound in psychiatric medicine .

2. Neurological Disorders
Recent studies have shown that this compound derivatives act as positive allosteric modulators for metabotropic glutamate receptors, particularly mGluR4. This modulation is promising for developing treatments for neurodegenerative diseases such as Parkinson's disease . The ability to enhance receptor activity could lead to innovative therapeutic strategies that modify disease progression.

Agricultural Applications

1. Antimicrobial Agents
this compound is utilized in agricultural formulations as an antimicrobial agent. Its derivatives have been shown to inhibit the growth of various pathogens affecting crops, thereby enhancing crop protection strategies . This application is critical in sustainable agriculture practices aimed at reducing reliance on conventional pesticides.

2. Plant Defense Activators
The compound has also been identified as a potential plant defense activator. Research indicates that specific derivatives can induce resistance mechanisms in plants against fungal infections, thus contributing to improved agricultural yield and sustainability .

Materials Science

1. Preservatives in Industrial Products
this compound is employed as a preservative in various industrial applications, including paints, adhesives, and cleaning products. Its efficacy as a microbicide makes it suitable for preventing microbial contamination in water-based formulations . The compound's presence ensures product longevity and stability.

2. Coatings and Sealants
In the coatings industry, this compound derivatives are incorporated into formulations to enhance their resistance to microbial degradation. This application is particularly important for products exposed to harsh environmental conditions .

Case Studies

Study Application Findings
Ivanova et al. (2024)Antipsychotic DrugsDemonstrated efficacy of benzo[d]isothiazole derivatives in modulating mGluR4 receptors for Parkinson's treatment .
Agricultural Research (2023)Crop ProtectionIdentified antimicrobial properties against pathogens affecting crops, leading to enhanced resistance strategies .
Industrial Applications Review (2022)PreservativesFound high concentrations of this compound in paints and adhesives, significantly improving shelf life .

Mechanism of Action

The mechanism of action of Benzo[d]isothiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form chalcogen bonds, which play a crucial role in its biological activity . These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Benzo[d]isothiazol-4-amine can be compared with other similar compounds such as:

Uniqueness

This compound stands out due to its unique combination of nitrogen and sulfur atoms, which confer specific reactivity and biological activity. Its ability to form stable chalcogen bonds and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.

Biological Activity

Benzo[d]isothiazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of nitrogen and sulfur atoms, which contributes to its reactivity and biological activity. The presence of the isothiazole ring allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. The sulfur atom in the structure facilitates the formation of chalcogen bonds, which are crucial for its biological interactions .
  • Receptor Modulation : It acts as a positive allosteric modulator for certain receptors, including metabotropic glutamate receptor 4 (mGlu4), indicating potential applications in neurological disorders such as Parkinson's disease .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Various derivatives of this compound have shown significant antitumor effects against multiple cancer cell lines. For instance, a study reported that certain derivatives inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells by promoting apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds derived from this compound have demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, suggesting their utility in treating inflammatory diseases .
  • Antiviral Properties : Some studies have indicated that derivatives possess antiretroviral activity, making them candidates for further investigation in viral infections .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/TargetsObserved EffectsReference
AntitumorA431, A549, H1299Inhibition of proliferation, apoptosis induction
Anti-inflammatoryVarious inflammatory modelsReduced IL-6 and TNF-α levels
AntiviralHIV and other viral modelsInhibition of viral replication
Receptor ModulationmGlu4Positive allosteric modulation

Case Study 1: Antitumor Activity

A series of benzo[d]isothiazole derivatives were synthesized and evaluated for their anticancer properties. One notable compound showed an IC50 value of 0.94 µM against breast cancer cells, demonstrating potent activity compared to standard treatments. Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzene ring significantly enhanced antitumor efficacy .

Case Study 2: Anti-inflammatory Properties

In a recent study focusing on compound B7 (a derivative of this compound), researchers found that it significantly inhibited cell migration and reduced inflammatory cytokine production in vitro. The mechanism was linked to the inhibition of AKT and ERK signaling pathways, which are crucial in cancer progression and inflammation .

Properties

IUPAC Name

1,2-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYGDNGYRCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NSC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.